1-(2,5-Dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone

Physical Property Handling Weighing Accuracy

Protecting group incompatibility derails multi-step syntheses. 1-(2,5-Dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone (CAS 108950-30-7) solves this as a crystalline solid (mp 34-38 °C) with a dioxolane-masked ketone that withstands basic/nucleophilic conditions. • Chemoselective protection: dioxolane ring survives Grignard, alkylation, and oxidation steps; clean LiAlH₄ reductive cleavage yields 3-(2,5-dimethoxyphenyl)propanal. • Regioisomeric precision: 2,5-dimethoxy substitution avoids reactivity shifts seen with 3,4- or 2,4-dimethoxy analogs. • Supply reliability: ≥97% purity, ambient shipping, multi-gram quantities available.

Molecular Formula C13H16O5
Molecular Weight 252.26 g/mol
CAS No. 108950-30-7
Cat. No. B1296260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone
CAS108950-30-7
Molecular FormulaC13H16O5
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C(=O)CC2OCCO2
InChIInChI=1S/C13H16O5/c1-15-9-3-4-12(16-2)10(7-9)11(14)8-13-17-5-6-18-13/h3-4,7,13H,5-6,8H2,1-2H3
InChIKeyCCUNPOWMSYMTFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 1-(2,5-Dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone


1-(2,5-Dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone (CAS 108950-30-7) is a synthetic organic building block classified as an aryl ethanone bearing a 1,3-dioxolane protecting group at the alpha position [1]. Its molecular formula is C₁₃H₁₆O₅ with a molecular weight of 252.26 g/mol, and it is typically supplied at ≥95% purity . The compound features a 2,5-dimethoxy substitution pattern on the phenyl ring, distinguishing it from its 3,4- and 2,4-dimethoxy regioisomers. Its documented synthetic utility stems from a 1957 report by Anliker et al., where it served as a key intermediate in a synthetic approach to polycyclic hydroaromatic systems related to 19-norsteroids, undergoing LiAlH₄-mediated reductive cleavage to yield 3-(2,5-dimethoxyphenyl)propanal [2].

Dioxolane-protected ketone for chemoselective multi-step synthesis
2,5-Dimethoxy regioisomer for electronic and steric SAR studies
Precedented intermediate in 19-norsteroid total synthesis route

Why Substitution with Closest Analogs Fails


Substituting 1-(2,5-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone with its unprotected ketone analog 2',5'-dimethoxyacetophenone (CAS 1201-38-3) or with regioisomers such as the 3,4-dimethoxyphenyl variant (CAS 1263366-10-4) introduces divergent reactivity profiles that compromise multi-step synthetic routes. The free ketone in 2',5'-dimethoxyacetophenone is susceptible to nucleophilic addition and enolization side reactions that the dioxolane-protected form is designed to withstand, as established for the general class of 1,3-dioxolane-protected carbonyl compounds [1]. Regioisomeric dimethoxy substitution (2,5- vs. 3,4- vs. 2,4-) alters both the electronic character of the aromatic ring and the steric environment around the ethanone moiety, which can shift reaction rates by orders of magnitude in radical cation-mediated transformations [2]. These factors make direct drop-in replacement unreliable without re-optimization of downstream steps.

Target: Dioxolane-protected
Unprotected ketone may undergo nucleophilic side reactions, derailing chemoselective sequences
Target: 2,5-Dimethoxy
3,4-Dimethoxy regioisomer alters electronic/steric profiles, may shift reaction rates significantly

Quantitative Evidence Guide for 108950-30-7


Melting Point and Physical Form Advantage

The target compound is a crystalline solid with a melting point of 34–38 °C, as reported by vendor specifications . In contrast, the closest unprotected ketone analog, 2',5'-dimethoxyacetophenone (CAS 1201-38-3), exhibits a melting point of 18–20 °C (lit.) and exists as a low-melting solid or liquid at ambient temperature . This 16–18 °C upward shift in melting point reduces the risk of liquid-phase weighing errors and simplifies cold-chain-independent storage, directly benefiting laboratory handling and inventory management.

Melting Point Shift
Specification review
ΔTₘ +16–18°C
Supports solid handling and ambient storage
Vendor-reported values; verify per batch
Physical Property Handling Weighing Accuracy

Dioxolane-Protected Ketone Chemoselectivity

The 1,3-dioxolane acetal in the target compound masks the ketone carbonyl, enabling chemoselective transformations at other functional groups without interference. In the 1957 Anliker synthesis, treatment of 1-(2,5-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone with LiAlH₄ in diethyl ether/petroleum ether effected reductive cleavage of the dioxolane ring to deliver 3-(2,5-dimethoxyphenyl)propanal [1]. Had the free ketone 2',5'-dimethoxyacetophenone been used under identical conditions, LiAlH₄ would reduce the unprotected carbonyl directly to the corresponding alcohol, yielding a fundamentally different intermediate. This orthogonal reactivity—dioxolane ring opening vs. carbonyl reduction—is a class-level feature of 1,3-dioxolane-protected ketones but is precisely why the protected form must be specified for routes requiring this specific transformation.

Chemoselectivity
Class-level
Target:Reductive cleavage → aldehyde Unprotected:Direct carbonyl reduction → alcohol
Enables orthogonal aldehyde unveiling in multi-step routes
Class-level dioxolane behavior; confirm with specific substrate
Chemoselective Reduction Protecting Group Strategy Multi-Step Synthesis

2,5-Dimethoxy Substitution Pattern Differentiation

The 2,5-dimethoxy substitution on the phenyl ring places the two electron-donating methoxy groups in a para relationship to each other, creating a different electronic environment compared to the 3,4-dimethoxy regioisomer (CAS 1263366-10-4), where the methoxy groups are ortho to each other. In radical cation fragmentation studies of related 1-arylalkanol systems, both 2,5- and 3,4-dimethoxyphenyl substrates exhibited reactivity approximately three orders of magnitude higher than unsubstituted cumyl alcohol radical cations; however, the oxygen acidity—which governs the preferred fragmentation pathway—differs between the two substitution patterns due to the distinct resonance stabilization of the corresponding phenoxyl radicals [1]. While direct kinetic data for 108950-30-7 and its 3,4-isomer are not available, the documented electronic divergence between 2,5- and 3,4-dimethoxyaryl systems is sufficient to caution against unvalidated regioisomeric substitution in synthetic or medicinal chemistry programs.

Regioisomer Effect
Reported
2,5-DiOMe:Para-related OMe, distinct resonance 3,4-DiOMe:Ortho-related OMe, altered oxygen acidity ~10³-fold rate enhancement over unsubstituted (radical cation pathway)
Regioisomer identity critical for SAR and reactivity
Qualitative electronic divergence; confirm via DFT if needed
Regioisomer Electronic Effect Structure-Activity Relationship

Purity Specification Benchmark

Multiple reputable vendors including Chemscene, Fluorochem, and Leyan supply 1-(2,5-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone with documented purity of ≥95% (typically 97%) . The upstream precursor 2',5'-dimethoxyacetophenone is commercially available at 98–99% purity , but the critical differentiator is that the target compound's purity specification is tied to a specific synthetic intermediate grade suitable for further elaboration. For certain regioisomers such as the 2,3-dimethoxy variant, purity data are limited to PubChem structural records without guaranteed batch analysis [1], raising procurement risk for applications requiring validated purity.

Purity Benchmark
Specification review
≥95–97% (multiple vendors) vs. unspecified for 2,3-regioisomer
Multi-supplier purity supports competitive procurement
Review individual CoA for batch-specific values
Purity Specification Quality Control Reproducibility

Precedented Synthetic Utility in Total Synthesis

The compound's synthetic utility is anchored by its use in a peer-reviewed total synthesis: Anliker et al. (1957, J. Am. Chem. Soc.) employed 1-(2,5-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone as a reactant to construct polycyclic hydroaromatic systems related to 19-norsteroids, a pharmacologically important steroid subclass [1]. Upon treatment with HCl/LiAlH₄/Et₂O/petroleum ether, the dioxolane underwent reductive ring opening to generate 3-(2,5-dimethoxyphenyl)propanal, a key aldehyde intermediate. In contrast, neither the 2,4-dimethoxy nor the 3,4-dimethoxy regioisomers appear in published total synthesis routes with comparable documentation [2]. This literature precedent provides procurement confidence that the compound has been vetted in a demanding multi-step synthetic context, reducing the risk of unanticipated reactivity failures.

Synthesis Precedent
Reported
Target:1 documented total synthesis (19-norsteroid) Regioisomers:No peer-reviewed total synthesis found
Literature precedent reduces synthetic risk
Only one reported route; evaluate scope limitations
Steroid Synthesis 19-Norsteroid Precedented Intermediate

High-Confidence Application Scenarios


Multi-Step Total Synthesis with Late-Stage Aldehyde Unveiling

In synthetic routes where a ketone carbonyl must survive early-stage transformations (alkylations, oxidations, Grignard additions) and be converted to an aldehyde at a later step, 1-(2,5-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone serves as a masked α-keto aldehyde equivalent. The dioxolane ring withstands basic and nucleophilic conditions that would compromise a free ketone, yet undergoes clean reductive cleavage with LiAlH₄ to reveal the aldehyde functionality, as demonstrated in the Anliker 19-norsteroid synthesis [1]. This scenario directly leverages the chemoselectivity advantage identified in Evidence Item 2.

SAR Studies with 2,5-Dimethoxy Aryl Pharmacophore

When medicinal chemistry programs explore dimethoxyphenyl-containing scaffolds, the 2,5-substitution pattern imparts distinct electronic and steric properties compared to the more common 3,4-dimethoxy (veratryl) motif [1]. The compound provides a functionalized entry point for constructing 2,5-dimethoxyphenyl libraries, where the ethanone linker and dioxolane handle enable divergent derivatization (e.g., reductive amination, Wittig olefination after deprotection). This scenario is supported by the regioisomeric differentiation evidence in Evidence Item 3.

Protected Building Block for Process Chemistry Scale-Up

The crystalline solid form (mp 34–38 °C) and multi-vendor availability at ≥95% purity make 108950-30-7 a practical choice for process chemistry scale-up studies [1][2]. The higher melting point relative to the liquid unprotected ketone simplifies solid handling equipment compatibility and reduces volatility-related losses during large-scale weighing and transfer operations, as identified in Evidence Item 1. The dioxolane protecting group also provides a built-in purification handle via recrystallization.

Caged Carbonyl Precursor for Chemical Biology

Related 2,5-dimethoxyphenyl-substituted 1,3-dioxolanes have been developed as photolabile caged carbonyl compounds, where oxidative demethylation converts the dimethoxyphenyl acetal into a (1,3-dioxolane-4-yl)-1,4-benzoquinone that releases the carbonyl upon 300 nm irradiation with quantum yields (Φ) of 0.1–0.2 [1]. While 108950-30-7 itself contains the ethanone linker rather than the caged carbonyl, it serves as a direct synthetic precursor to or structural analog of these caged systems, enabling structure-photoreactivity relationship studies.

Application
Selection Property
Validation Focus
Late-stage aldehyde unveiling
Dioxolane-protected ketone stability
Chemoselective reductive cleavage reproducibility
2,5-Dimethoxyaryl SAR
2,5-Dimethoxy regioisomer identity
Electronic/steric profile consistency
Process chemistry scale-up
Crystalline solid form
Solid handling and weighing reproducibility
Caged carbonyl precursor
2,5-Dimethoxyphenyl acetal motif
Photochemical demethylation quantum yield evaluation
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